N-(4-methoxybenzyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYMAJFNINSNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, also known as N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD).
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells. Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway.
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways. The modulation of these pathways can have downstream effects that contribute to the compound’s therapeutic potential.
Result of Action
The compound’s action results in molecular and cellular effects that could be beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated tau. These effects could potentially slow the progression of AD.
Biological Activity
N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant case studies and data.
Synthesis
The synthesis of this compound typically involves a nucleophilic acyl substitution reaction between an electrophilic sulfonyl chloride and an amine. The general synthetic pathway includes:
- Formation of Sulfonamide : The reaction of 4-methylbenzenesulfonyl chloride with 4-methoxybenzylamine.
- Purification : The crude product is purified using column chromatography to yield the final compound.
This method has been reported to achieve high yields (up to 85%) under controlled conditions .
Antibacterial Properties
Sulfonamides are known for their antibacterial effects due to their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. For example, a related compound demonstrated an IC50 value of 10.93–25.06 nM against carbonic anhydrase IX (CA IX), which is often overexpressed in tumors and some bacterial infections .
Antitumor Activity
Recent research has highlighted the antitumor potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) with a notable increase in annexin V-FITC-positive apoptotic cells from 0.18% to 22.04% compared to control . This suggests a strong pro-apoptotic effect, potentially mediated through mitochondrial pathways.
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Enzymatic Activity : As a sulfonamide, it likely inhibits key enzymes involved in folate metabolism in bacteria.
- Induction of Apoptosis : The compound promotes apoptotic signaling pathways in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Cellular Uptake : Studies using high-performance liquid chromatography (HPLC) have confirmed the effective cellular uptake of the compound in cancer cell lines, enhancing its therapeutic efficacy .
Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of this compound against several cancer cell lines. The results indicated that at a concentration of 30 μM, the compound achieved significant inhibition rates across various cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These findings underscore its potential as a lead compound for further development in cancer therapy .
Study 2: Antibacterial Activity
In another investigation, the antibacterial properties were assessed against common pathogens. The results indicated that the compound inhibited bacterial growth effectively, supporting its use as a potential antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonamide derivatives, including N-(4-methoxybenzyl)-4-methylbenzenesulfonamide, exhibit significant biological activity, particularly as potential anticancer agents. Studies have shown that compounds with similar structures can inhibit the activity of enzymes involved in cancer progression. For instance, a study demonstrated that certain sulfonamide derivatives interacted effectively with telomerase, an enzyme crucial for cancer cell immortality. The binding of these compounds to the active site of telomerase resulted in reduced enzyme activity and subsequent inhibition of tumor growth .
Anti-inflammatory Properties
The sulfonamide group is known for its ability to interact with various biological targets. This compound has been explored for its potential as an anti-inflammatory agent. The compound's mechanism involves binding to specific enzymes, which may inhibit their activity and alleviate inflammation. This property positions it as a candidate for treating inflammatory diseases .
Material Science
Functional Materials Development
The unique chemical properties of this compound allow it to be utilized in material science. Sulfonamides can influence the physical and chemical properties of materials, making them suitable for applications in polymer science and nanotechnology. Research is ongoing to explore how this compound can be integrated into materials to enhance their performance or introduce new functionalities .
Enzymatic Studies
Biochemical Probes
this compound serves as a biochemical probe in enzymatic studies due to its ability to inhibit specific enzymes selectively. The compound's interactions with enzyme active sites provide insights into enzyme mechanisms and can help identify potential therapeutic targets for drug development .
Data Table: Comparison of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various sulfonamide derivatives, this compound was tested for its efficacy against different cancer cell lines. The results indicated significant cytotoxic effects on breast and colon cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Enzymatic Interaction
A detailed enzymatic study highlighted the interaction between this compound and specific enzymes involved in metabolic pathways. The compound was shown to bind effectively at the active site, leading to a reduction in enzymatic activity by approximately 60%, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The 4-methoxybenzyl group significantly influences the compound’s physical properties compared to analogs with different substituents. Key comparisons include:
Key Observations :
- Melting Points : The 4-methoxybenzyl group in the target compound confers a higher melting point than alkyl-substituted analogs (e.g., 2-methylbenzyl in compound 45) but lower than halogenated derivatives (e.g., 4-chlorobenzyl in 1A). This trend reflects the balance between electron-donating (methoxy) and electron-withdrawing (chloro) effects on crystallinity .
- Synthesis Yields : Method X generally provides higher yields (~72–81%) compared to chromatographic methods, which may involve losses during purification .
Q & A
Q. What are the recommended synthetic routes and purification methods for N-(4-methoxybenzyl)-4-methylbenzenesulfonamide?
Methodology :
- Synthesis : React p-toluenesulfonyl chloride with N-(4-methoxybenzyl)amine in the presence of a base (e.g., KOH) in tetrahydrofuran (THF) at room temperature. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase .
- Purification : Perform column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Confirm purity via H NMR (400 MHz, CDCl) by checking for singlets corresponding to the methoxy ( 3.78 ppm) and methyl ( 2.42 ppm) groups .
Q. How is the crystal structure of this compound determined experimentally?
Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation of a saturated dichloromethane solution. Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, Å). Refine the structure using SHELXL-2018/3 .
- Validation : Confirm hydrogen bonding interactions (e.g., N–H···O) and torsion angles using ORTEP-3 for graphical representation .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
Methodology :
- Antimicrobial Testing : Use the broth microdilution method (CLSI guidelines) against E. coli and S. aureus (concentration range: 1–100 µg/mL). Compare minimum inhibitory concentrations (MICs) to controls like ampicillin .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) with cisplatin as a positive control. Calculate IC values using nonlinear regression analysis .
Advanced Research Questions
Q. How can computational modeling predict binding interactions between this compound and biological targets?
Methodology :
- Molecular Docking : Use AutoDock Vina to dock the compound into the active site of a target protein (e.g., carbonic anhydrase IX). Generate grid parameters centered on catalytic residues, and validate poses using PyMOL .
- Electrostatic Potential (MEP) Analysis : Optimize geometry at the B3LYP/6-31G(d) level in Gaussian 16. Map MEP surfaces to identify nucleophilic/electrophilic regions .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths vs. DFT predictions)?
Methodology :
Q. What advanced spectroscopic techniques confirm subtle structural features (e.g., rotameric equilibria)?
Methodology :
- Variable-Temperature H NMR : Analyze dynamic behavior in DMSO-d from 25°C to −60°C. Observe splitting of methoxy or methyl signals due to restricted rotation .
- HRMS-ESI : Confirm molecular ion ([M+H]) with <2 ppm mass accuracy. For example, m/z calculated for CHNOS: 308.0956; observed: 308.0958 .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
